molecular formula C8H8BrNO2 B3277992 2-(4-Amino-2-bromophenyl)acetic acid CAS No. 66949-42-6

2-(4-Amino-2-bromophenyl)acetic acid

Cat. No.: B3277992
CAS No.: 66949-42-6
M. Wt: 230.06 g/mol
InChI Key: XLORIRQTEDDNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-bromophenyl)acetic acid typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.

    Condensation Reactions: The carboxylic acid group can form amides or esters through condensation reactions with amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Catalysts like sulfuric acid or hydrochloric acid for esterification or amidation reactions.

Major Products:

    Substitution Products: Various substituted phenylacetic acids.

    Oxidation Products: Oxidized derivatives of the amino group.

    Condensation Products: Amides and esters of this compound.

Scientific Research Applications

2-(4-Amino-2-bromophenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenyl)acetic acid involves its interaction with various molecular targets:

    Molecular Targets: The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes.

    Pathways Involved: The compound may influence biochemical pathways by acting as a substrate or inhibitor of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

    4-Bromophenylacetic Acid: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-2-phenylacetic Acid:

    2-(4-Amino-2-chlorophenyl)acetic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 2-(4-Amino-2-bromophenyl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(4-amino-2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLORIRQTEDDNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-bromo-4-nitrophenyl)acetic acid (500 mg, 2 mmol) in 11 mL of concentrated ammonium hydroxide was added a solution of FeSO4.7H2O (3.4 g, 12 mmol) in 11 mL of water over 5 minutes, and then the mixture was heated to reflux for 1 hour. Cooled to ambient temperature, filtered off solids and the filtrate was adjusted to pH to 5 with 2N HCl. Extracted with EtOAc and combined organic layers were washed with water, dried over anhydrous sodium sulfate, and concentrated to get (4-amino-2-bromophenyl)acetic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 7.01 (d, J=8.0 Hz, 1H), 6.92 (d, J=2.0 Hz, 1H), 6.62 (dd, J=2.5 Hz, 1H), 3.61 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-2-bromophenyl)acetic acid
Reactant of Route 2
2-(4-Amino-2-bromophenyl)acetic acid
Reactant of Route 3
2-(4-Amino-2-bromophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Amino-2-bromophenyl)acetic acid
Reactant of Route 5
2-(4-Amino-2-bromophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Amino-2-bromophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.